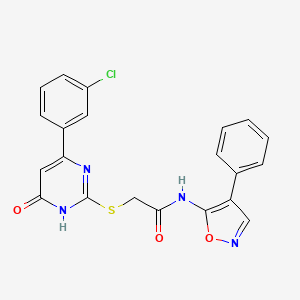

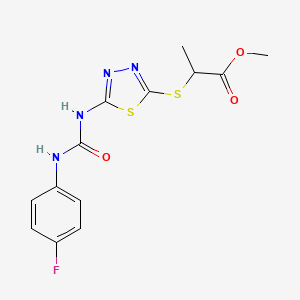

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

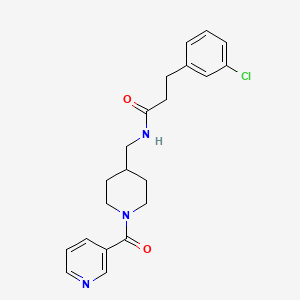

“Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate” is a complex organic compound. It contains several functional groups, including a ureido group, a thiadiazole ring, and a propanoate ester. The presence of a fluorophenyl group indicates that the compound might have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiadiazole ring could be formed via a cyclization reaction . The ureido group might be introduced through a condensation reaction . The propanoate ester could be formed through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The fluorophenyl group would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis, while the ureido group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorophenyl group could enhance its lipophilicity, potentially influencing its solubility and distribution in biological systems .Scientific Research Applications

Antiviral Activity

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate: may exhibit potent antiviral properties. Compounds with similar structural features have been shown to inhibit a broad range of RNA and DNA viruses. For instance, derivatives of indole with fluoro-phenyl groups have demonstrated inhibitory activities against viruses like Coxsackie B4 . This suggests that our compound of interest could be synthesized and tested for efficacy against viral pathogens, potentially contributing to the treatment of viral infections.

Mechanism of Action

Thiadiazole derivatives

Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiadiazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Fluorophenyl compounds

The presence of a fluorophenyl group in a molecule can enhance its lipophilicity, which can improve its ability to cross cell membranes and increase its bioavailability .

Ureido derivatives

Ureido derivatives are known to exhibit a wide range of biological activities. They are often used in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can enhance their binding affinity to biological targets .

Sulfur-containing compounds

Compounds containing sulfur atoms, such as thioesters, are often involved in biological processes related to enzyme catalysis and protein function .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O3S2/c1-7(10(19)21-2)22-13-18-17-12(23-13)16-11(20)15-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H2,15,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINAZKKQPHKUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2936682.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2936683.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2936686.png)

![(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936692.png)

![N-(4-fluorophenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2936696.png)

![N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide](/img/structure/B2936701.png)

![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936704.png)